BenchChemオンラインストアへようこそ!

N,N'-Diphenylsuberamide

HDAC inhibition Vorinostat impurity Cancer research

Procure N,N'-Diphenylsuberamide (CAS 14354-86-0) as a certified Vorinostat Amide Impurity (Impurity 2) reference standard. Its defined C8 suberoyl architecture—characterized by a 76.5° interplanar phenyl ring angle and an IC50 of 4.27 μM against HDAC—is structurally distinct from shorter-chain diamide analogs, ensuring valid HPLC/LC-MS method validation per ICH Q3A/Q3B. Authenticated with full Certificate of Analysis (purity, NMR, residual solvents), this standard mitigates ANDA deficiency risk. For SAR campaigns, it serves as a critical negative control, confirming that potent HDAC inhibition requires a hydroxamic acid zinc-binding group.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 14354-86-0
Cat. No. B029133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diphenylsuberamide
CAS14354-86-0
SynonymsN1,N8-Diphenyloctanediamide; 
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24)
InChIKeyQOSWSNDWUATJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diphenylsuberamide (CAS 14354-86-0) for Research & Analytical Use: Core Identity and Structural Summary


N,N'-Diphenylsuberamide (CAS 14354-86-0), systematically named N,N'-diphenyloctanediamide, is a synthetic diamide compound comprising a suberoyl (C8) linker bridging two aniline moieties, with a molecular formula of C20H24N2O2 and a molecular weight of 324.42 g/mol . Structurally, its two phenyl rings adopt an interplanar angle of 76.5° in the crystalline state, and the molecular architecture is stabilized by intermolecular N-H⋯O hydrogen bonds [1]. This compound is primarily recognized as the key Vorinostat Amide Impurity (also designated as Vorinostat Impurity 2) and serves as a critical synthetic intermediate in the production of the FDA-approved histone deacetylase (HDAC) inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA) . Unlike generic diamides, its defined substitution pattern and chain length confer distinct physicochemical and functional properties that dictate its specialized role in pharmaceutical analysis and synthetic pathway development.

Why N,N'-Diphenylsuberamide Cannot Be Replaced by Generic Diamides or Chain-Length Analogs


Generic substitution of N,N'-Diphenylsuberamide with other N,N'-diarylalkanediamides (e.g., adipamides, sebacamides, or succinamides) or simpler aniline derivatives is scientifically invalid due to profound differences in molecular conformation, regulatory identity, and functional role. Crucially, the C8 suberoyl linker defines the exact spatial and hydrogen-bonding environment required for its specific function as a Vorinostat-related impurity marker . Chain-length variants such as N,N'-Diphenyladipamide (C6) or N,N'-Diphenylsebacamide (C10) lack the precise three-dimensional architecture documented in the crystal structure of N,N'-Diphenylsuberamide, which exhibits a defined interplanar phenyl ring angle of 76.5° and a specific hydrogen-bonded chain motif that directly influences chromatographic retention and solid-state behavior [1]. Furthermore, while N,N'-Diphenylsuberamide functions as a validated analytical reference standard (Vorinostat Impurity 2) with a well-characterized IC50 of >4 μM against HDAC, the active pharmaceutical ingredient Vorinostat (N-hydroxy-N'-phenyloctanediamide) exhibits potent sub-micromolar HDAC inhibition due to its critical hydroxamic acid moiety—a functional group entirely absent in N,N'-Diphenylsuberamide [2]. This fundamental functional divergence underscores why interchangeability is not merely imprecise but scientifically inappropriate across analytical, synthetic, and pharmacological contexts.

Quantitative Differentiation Guide: N,N'-Diphenylsuberamide (CAS 14354-86-0) versus Closest Analogs and Alternatives


Functional Divergence: HDAC Inhibitory Activity of N,N'-Diphenylsuberamide versus Vorinostat (SAHA)

N,N'-Diphenylsuberamide demonstrates dramatically reduced HDAC inhibitory activity compared to the parent drug Vorinostat (SAHA). While Vorinostat is a potent pan-HDAC inhibitor with IC50 values in the low nanomolar range (typically <100 nM), N,N'-Diphenylsuberamide exhibits an IC50 of 4.27 μM (4,270 nM) against HDAC in HeLa cells [1]. This approximately 100-fold reduction in potency is attributed to the replacement of Vorinostat's hydroxamic acid zinc-binding group with a second aniline moiety, which lacks the capacity for high-affinity chelation of the catalytic Zn²⁺ ion in the HDAC active site. This quantitative difference confirms that N,N'-Diphenylsuberamide cannot serve as a functional substitute for Vorinostat in biological studies, but its well-characterized low activity makes it an ideal negative control or process-related impurity standard in HDAC inhibitor development programs.

HDAC inhibition Vorinostat impurity Cancer research Enzymatic assay

Regulatory Identity: Vorinostat Amide Impurity Specification versus Generic Diamide Analogs

N,N'-Diphenylsuberamide is explicitly cataloged and supplied as 'Vorinostat Amide Impurity' (also designated Vorinostat Impurity 2) by multiple pharmaceutical reference standard providers, with a standardized purity specification of ≥95% . This contrasts with generic diamides such as N,N'-Diphenyladipamide (C6 linker) or N,N'-Diphenylsebacamide (C10 linker), which lack any formal designation as Vorinostat-related substances and therefore carry no established regulatory context for analytical method development . The assignment of N,N'-Diphenylsuberamide as an identified specified impurity in Vorinostat drug substance and drug product analytical methods means that procurement of the correct CAS 14354-86-0 compound is mandatory for ANDA (Abbreviated New Drug Application) filing, method validation, and quality control release testing. Substitution with any other diamide—regardless of structural similarity—would invalidate regulatory compliance because the impurity profile must match the specific CAS number and structural identity of the substance observed in stability and batch analysis studies.

Pharmaceutical impurity Vorinostat Analytical reference standard Regulatory compliance

Molecular Conformation: Crystal Structure Defines Unique Three-Dimensional Architecture Absent in Shorter-Chain Analogs

Single-crystal X-ray diffraction analysis of N,N'-Diphenylsuberamide reveals a specific molecular conformation that distinguishes it from both shorter-chain (e.g., succinamide, adipamide) and longer-chain (e.g., sebacamide) analogs. The two phenyl rings in the title compound adopt an interplanar angle of 76.5(2)° [1]. Furthermore, the aliphatic C2-C7 chain exhibits distinct dihedral angles of 26.3(5)° and 27.2(5)° relative to the two amide planes, respectively. The crystal packing is stabilized by intermolecular N-H⋯O hydrogen bonds that link molecules into infinite chains propagating along the b-axis direction. This precise geometric arrangement is a direct consequence of the C8 suberoyl linker length; homologs with shorter (C6 adipoyl) or longer (C10 sebacoyl) chains cannot replicate this identical hydrogen-bonding network or phenyl ring orientation. Such conformational specificity has direct implications for solid-state properties including melting point (181–184 °C ), solubility, and chromatographic retention behavior.

Crystallography Molecular conformation Hydrogen bonding Solid-state characterization

Physicochemical Distinction: Melting Point and Molecular Weight Differentiation from Vorinostat

N,N'-Diphenylsuberamide exhibits physicochemical properties that fundamentally differentiate it from the API Vorinostat, enabling unambiguous chromatographic separation and analytical identification. The compound has a molecular weight of 324.42 g/mol and a reported melting point range of 181–184 °C . In contrast, Vorinostat (N-hydroxy-N'-phenyloctanediamide) possesses a molecular weight of 264.32 g/mol and a distinct melting point range (literature values vary, typically lower than the diamide impurity) . This 60.1 g/mol mass differential enables baseline resolution in reverse-phase HPLC and LC-MS methods, while the melting point discrepancy facilitates thermal purity assessment via DSC or hot-stage microscopy. Additionally, N,N'-Diphenylsuberamide demonstrates solubility in DMSO and dimethylformamide , whereas Vorinostat exhibits slightly different solubility characteristics. These orthogonal property differences are exploited in compendial and in-house analytical methods for Vorinostat impurity profiling and release testing.

Physicochemical properties Melting point Molecular weight Chromatography

Primary Research and Industrial Application Scenarios for N,N'-Diphenylsuberamide (CAS 14354-86-0)


Vorinostat ANDA Filing and Regulatory Method Validation

Pharmaceutical companies developing generic Vorinostat formulations require authenticated reference standards of N,N'-Diphenylsuberamide (Vorinostat Amide Impurity / Impurity 2) for Abbreviated New Drug Application (ANDA) submissions. Regulatory agencies mandate comprehensive impurity profiling, and this specific compound—characterized by its distinct HDAC IC50 of 4.27 μM and molecular weight of 324.42 g/mol—must be used for HPLC/LC-MS method validation, system suitability testing, and forced degradation studies [1]. Substitution with non-identical diamide analogs such as N,N'-Diphenyladipamide would fail to meet the specificity requirements outlined in ICH Q3A/Q3B guidelines, potentially resulting in regulatory deficiency letters or delayed approval. Procurement of CAS 14354-86-0 from a qualified vendor with full Certificates of Analysis (including purity ≥95%, identity confirmation via NMR/IR, and residual solvent data) is essential for demonstrating analytical method robustness and ensuring consistent batch-to-batch quality control in commercial manufacturing [2].

HDAC Inhibitor Discovery: Negative Control and SAR Studies

In structure-activity relationship (SAR) campaigns focused on optimizing HDAC inhibitors, N,N'-Diphenylsuberamide serves as a critical negative control compound. Its quantified weak HDAC inhibitory activity (IC50 = 4.27 μM in HeLa cell assays [1]) directly demonstrates the essential requirement of the hydroxamic acid zinc-binding group for potent enzyme inhibition. Researchers comparing novel HDAC inhibitor candidates against this diamide benchmark can quantitatively assess whether observed antiproliferative effects are attributable to on-target HDAC inhibition versus off-target or cytotoxic mechanisms. Furthermore, the well-defined crystal structure parameters—including the 76.5° interplanar phenyl ring angle and N-H⋯O hydrogen-bonded chain motif—provide a structural basis for computational docking studies aimed at understanding how modifications to the linker length or capping group influence target engagement [2]. This evidence-based application prevents misinterpretation of biological assay results that could arise from using an unsuitable or uncharacterized comparator compound.

Crystallographic and Solid-State Characterization Studies

Materials scientists and solid-state chemists utilize N,N'-Diphenylsuberamide as a model system for investigating hydrogen-bonded supramolecular architectures. The compound's unambiguous crystal structure (orthorhombic, space group Pbca), featuring N-H⋯O hydrogen-bonded chains propagating along the b-axis and a precise interplanar phenyl ring angle of 76.5°, provides a reproducible benchmark for comparative studies of chain-length-dependent packing effects in N,N'-diarylalkanediamides [1]. The reported melting point of 181–184 °C and solubility profile (soluble in DMSO and DMF [2]) further support its use in polymorph screening, co-crystal engineering, and thermal analysis method development. Unlike shorter-chain analogs (e.g., succinamides) that may exhibit different hydrogen-bonding motifs, the C8 suberoyl linker of N,N'-Diphenylsuberamide yields a specific and reproducible solid-state form that can serve as a calibration standard for X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) instrument qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-Diphenylsuberamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.